molecular formula C15H11F3N6O B2682959 N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396714-87-6

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2682959
CAS No.: 1396714-87-6
M. Wt: 348.289
InChI Key: AGRDCISYWVPKET-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a pyridine ring, a trifluoromethyl-substituted phenyl ring, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: The pyridine ring is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent reactions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.

    Tetrazole ring formation: The tetrazole ring is formed by reacting an azide with a nitrile group under acidic conditions.

    Coupling reactions: The final step involves coupling the pyridine derivative with the trifluoromethyl-substituted phenyl tetrazole under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide: This compound lacks the pyridine ring but shares the trifluoromethyl-substituted phenyl tetrazole structure.

    N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide: This compound lacks the trifluoromethyl group but retains the pyridine and tetrazole rings.

Uniqueness

N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of both the trifluoromethyl-substituted phenyl ring and the pyridine ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O/c16-15(17,18)11-3-5-12(6-4-11)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRDCISYWVPKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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